Product packaging for 2-(Benzyloxy)-5-hydroxybenzoic acid(Cat. No.:CAS No. 814262-90-3)

2-(Benzyloxy)-5-hydroxybenzoic acid

Cat. No.: B1592893
CAS No.: 814262-90-3
M. Wt: 244.24 g/mol
InChI Key: QFVLBJUZNZZXFF-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivative Research

Benzoic acid and its derivatives represent a significant class of organic compounds with wide-ranging applications, notably in drug discovery and development. nih.govpreprints.org The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, serves as a fundamental building block for the synthesis of numerous bioactive molecules. preprints.org Researchers have extensively explored modifications of this basic structure to develop compounds with diverse pharmacological activities. acs.orgnih.gov

Historical Perspective on Salicylate (B1505791) and Benzoic Acid Derivatives in Therapeutic Development

The therapeutic use of salicylate-related compounds has a rich history dating back thousands of years. Ancient civilizations, including the Sumerians and Egyptians, utilized willow bark, a natural source of salicin (B1681394), for its pain-relieving and fever-reducing properties. nih.govnih.gov The modern era of salicylate research began in the 18th and 19th centuries with the extraction and chemical synthesis of these compounds. nih.gov

A significant milestone was the synthesis of salicylic (B10762653) acid from salicin in 1838 by Italian chemist Raffaele Piria. wikipedia.org However, the therapeutic use of salicylic acid was hampered by its irritant effects on the stomach lining. rsc.org This led to further chemical modifications to improve its tolerability. In 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, which was later marketed as Aspirin (B1665792). nih.govwikipedia.org This marked a pivotal moment in pharmaceutical history, as aspirin became one of the most widely used drugs worldwide for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects. nih.gov The journey from the natural remedy of willow bark to the synthetic marvel of aspirin underscores the importance of chemical modification in drug development.

Scope and Research Significance of 2-(Benzyloxy)-5-hydroxybenzoic Acid Studies

This compound, with its formal IUPAC name this compound, is a specific derivative of benzoic acid that has garnered attention in scientific research. achemblock.com It is structurally characterized by a benzoic acid core with a benzyloxy group at the second position and a hydroxyl group at the fifth position. This compound is often utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic value.

Research into this compound and its related structures explores their potential biological activities. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in various metabolic pathways and diseases like cancer. nih.gov The core structure of 2-hydroxybenzoic acid is considered essential for this inhibitory activity. nih.gov Furthermore, studies on related hydroxybenzoic acid derivatives have investigated their potential as antioxidant and anti-inflammatory agents. jchr.org The strategic placement of the benzyloxy group can influence the compound's lipophilicity and other physicochemical properties, which in turn can affect its biological activity and potential as a lead compound in drug discovery programs.

PropertyValueSource
IUPAC Name This compound achemblock.com
Molecular Formula C14H12O4 achemblock.comcookechem.combiosynth.com
Molecular Weight 244.24 g/mol cookechem.combiosynth.com
CAS Number 814262-90-3 achemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B1592893 2-(Benzyloxy)-5-hydroxybenzoic acid CAS No. 814262-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVLBJUZNZZXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647241
Record name 2-(Benzyloxy)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814262-90-3
Record name 2-(Benzyloxy)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 Benzyloxy 5 Hydroxybenzoic Acid

Established Synthetic Routes for 2-(Benzyloxy)-5-hydroxybenzoic Acid

The creation of this compound hinges on carefully controlled chemical reactions, primarily focusing on the formation of an ether linkage and the strategic use of protecting groups to ensure regioselectivity.

Etherification and Alkylation Reactions for Benzyloxy Group Introduction

The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule. This is typically achieved through etherification reactions, a class of reactions that forms an ether bond. One common method involves the reaction of a dihydroxybenzoic acid derivative with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. For instance, the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives utilizes the reaction of a key intermediate with corresponding benzyl chlorides or bromides in the presence of a base like sodium bicarbonate (NaHCO₃) and a catalyst such as potassium iodide (KI) in a suitable solvent like acetonitrile (B52724) (CH₃CN). nih.gov

Another approach involves the use of a phase transfer catalyst to facilitate the reaction between an alkali metal salt of a hydroxybenzoic acid and benzyl chloride. google.com The Williamson ether synthesis is a classic and widely applicable method for forming ethers, and variations of this reaction are often employed. organic-chemistry.org The choice of reagents and reaction conditions, such as temperature and solvent, is crucial for optimizing the yield and purity of the desired product. For example, reactions can be carried out at temperatures ranging from 30 to 80°C.

Table 1: Etherification and Alkylation Reaction Data
ReactantsReagentsSolventTemperatureProductReference
2,4-dihydroxybenzaldehyde, 2-aminothiophenol (B119425)Na₂S₂O₅--2-(2,4-(dihydroxyl) phenyl) benzothiazole nih.gov
2-(2,4-(dihydroxyl) phenyl) benzothiazole, Benzyl chlorides/bromidesNaHCO₃/KICH₃CN-2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives nih.gov
4-chloropyridone, Benzyl bromideAg₂CO₃Benzene (B151609)30-80°C2-benzyloxypyridine
Hydroxybenzoic acid, Benzyl chlorideAmide catalyst-30-180°CHydroxybenzoic benzyl ester

Strategies for Orthogonal Protection and Deprotection in Synthesis

In molecules with multiple reactive functional groups, such as the hydroxyl and carboxylic acid groups in the precursors to this compound, orthogonal protection is a vital strategy. bham.ac.ukorganic-chemistry.org This approach allows for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at specific sites. bham.ac.ukwikipedia.org

For example, a common strategy involves protecting the carboxylic acid as a benzyl ester, which can be removed by hydrogenolysis, while the hydroxyl group might be protected as a tert-butyl ether, which is cleaved with acid. wikipedia.org This allows for manipulations of the hydroxyl group without affecting the carboxylic acid, and vice versa. The choice of protecting groups is critical and depends on their stability to various reaction conditions. bham.ac.ukorganic-chemistry.org Common protecting groups for hydroxyl functions include benzyl (Bn) ethers, which are stable under many conditions but can be removed by hydrogenolysis, and silyl (B83357) ethers, which are sensitive to fluoride (B91410) ions. libretexts.org Carboxylic acids are often protected as methyl or benzyl esters, which can be cleaved by acid or base, or by hydrogenolysis in the case of benzyl esters. libretexts.org The development of efficient protecting group strategies is essential for the successful synthesis of complex molecules. bham.ac.uk

Synthesis of Analogs and Derivatives of this compound

Building upon the core structure of this compound, a wide variety of analogs and derivatives can be synthesized. These modifications can target the benzyloxy moiety, the hydroxybenzoic acid core, or involve the creation of ester and amide derivatives, leading to compounds with potentially new and interesting properties.

Modification of the Benzyloxy Moiety

The benzyloxy group itself can be a target for modification. For example, substituents can be introduced onto the phenyl ring of the benzyl group to alter the electronic or steric properties of the molecule. These modifications can influence the compound's reactivity and biological activity. Furthermore, the benzyloxy group can be cleaved to reveal the free hydroxyl group, which can then be subjected to further functionalization. This deprotection is often achieved through catalytic hydrogenolysis (e.g., using H₂/Pd-C). libretexts.org

Functionalization of the Hydroxybenzoic Acid Core

The hydroxybenzoic acid core offers multiple sites for functionalization. The phenolic hydroxyl group can be further alkylated or acylated. The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, or halogenation, introducing new functional groups. For instance, reaction with nitric acid can introduce a nitro group onto the ring. These modifications can significantly alter the physical and chemical properties of the parent molecule.

Preparation of Ester and Amide Derivatives

The carboxylic acid group of this compound is readily converted into a variety of ester and amide derivatives. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For example, methyl esters can be formed using methanol. organic-chemistry.org

Amide synthesis typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. mdpi.commdpi.com A variety of amines can be used to generate a library of amide derivatives. mdpi.commdpi.com These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds. mdpi.com

Table 2: Synthesis of Ester and Amide Derivatives
Starting MaterialReagent(s)Product TypeReference
Dibenzyl ether, Alkyl- or alkoxy-carbonyloxybenzoic acidAcid catalystBenzyl ester google.com
Benzylic halidesCO, Pd catalystMethyl ester organic-chemistry.org
5-amino salicylic (B10762653) acid, Acetic anhydride (B1165640)-Amide mdpi.com
5-amino-salicylic acid, Benzoyl chloridePotassium carbonateAmide mdpi.com
5-chloroisoxazole, Amine, K₂CO₃, FeCl₂-Amide mdpi.com

Role as a Synthetic Intermediate in Complex Molecule Construction

The structure of this compound, featuring a protected phenol, a free phenol, and a carboxylic acid, makes it an ideal precursor for building more complex molecular frameworks. Its utility is particularly evident in the synthesis of heterocyclic systems and other scaffolds that form the core of many pharmacologically important molecules.

Precursor in Xanthone (B1684191) Synthesis

Xanthones, characterized by their dibenzo-γ-pyrone heterocyclic scaffold, are a class of compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The synthesis of these structures often requires carefully planned strategies to achieve the desired substitution patterns.

While direct synthesis examples starting from this compound are not extensively detailed, the synthetic utility of closely related benzyloxy-protected benzoic acids in xanthone construction is well-documented. For instance, derivatives like 2-benzyloxy-4-methoxy-6-methylbenzoic acid have been successfully employed in the synthesis of xanthone precursors. wits.ac.za The general strategy involves a Friedel-Crafts acylation reaction, where the benzyloxy-protected benzoic acid is coupled with a suitable aromatic partner, often activated by an agent like trifluoroacetic anhydride (TFAA), to form the central carbonyl bridge of a benzophenone (B1666685) intermediate. wits.ac.za

The key advantage of using the benzyloxy group is that it protects the C2-hydroxyl during the acylation step. Following the formation of the benzophenone, the benzyl group can be selectively removed via catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas) to reveal the free phenol. wits.ac.za This newly deprotected hydroxyl group is then poised to undergo intramolecular cyclization, typically under acidic or oxidative conditions, to form the final xanthone ring system. This methodology highlights the critical role of the benzyloxy protecting group in facilitating the step-wise assembly of the complex xanthone core.

Intermediate in the Formation of Diverse Bioactive Scaffolds

Beyond xanthones, the 2-(benzyloxy)benzoic acid framework is a key building block for a variety of other bioactive scaffolds. The isomeric compound, 5-(Benzyloxy)-2-hydroxybenzoic acid, is explicitly noted as an intermediate in drug synthesis, where the benzyloxy group is thought to enhance bioavailability. This principle underscores the value of using benzyl protection on hydroxybenzoic acid scaffolds to construct molecules with therapeutic potential.

The underlying 5-hydroxysalicylic acid structure (the debenzylated form of the target compound) can be derivatized to create compounds with significant biological activity. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid, which can be synthesized from the related 5-amino salicylic acid, have been investigated for their analgesic properties. mdpi.com These studies involve modifying the acetamido group to enhance interaction with biological targets like cyclooxygenase (COX) enzymes. mdpi.com

Furthermore, the general hydroxybenzoic acid scaffold is a common starting point for creating novel antimicrobial and anti-inflammatory agents. nih.govnih.gov The strategic placement of hydroxyl and carboxylic acid groups allows for further chemical modification, leading to the development of compounds with improved efficacy and specificity. The use of this compound allows chemists to selectively manipulate the 5-position hydroxyl or the carboxylic acid, while the 2-position remains protected, opening pathways to a diverse range of potential therapeutic agents.

Biological Activities and Pharmacological Potential of 2 Benzyloxy 5 Hydroxybenzoic Acid and Its Derivatives

Antimicrobial and Antifungal Investigations

Derivatives of hydroxybenzoic acid have demonstrated notable antimicrobial properties against a range of pathogens. Research into 2-hydroxy benzyl (B1604629) hydrazide derivatives, which share a structural similarity with the core compound, has shown promising antibacterial activity. jchr.org For instance, certain synthesized 2-hydroxy benzyl hydrazide derivatives were evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. jchr.org

One particular derivative, compound C-7, exhibited a larger zone of inhibition against Staphylococcus aureus (2.0 cm) and Escherichia coli (2.1 cm) than the standard antibiotic ciprofloxacin (B1669076) (1.9 cm). jchr.org This suggests that structural modifications to the hydroxybenzoic acid backbone can yield compounds with potent antibacterial effects. jchr.org

Furthermore, studies on various dihydroxybenzoic acids (DHB) have confirmed their antimicrobial capabilities. At a concentration of 3 mg/mL, 2,5-DHB and 2,6-DHB showed antimicrobial activity against E. coli, Bacillus subtilis, and Salmonella enteritidis. mdpi.com In another study, a novel phenolic compound isolated from Bacopa procumbens, 5-(p-hydroxybenzoyl) shikimic acid, displayed moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 100 μg/mL. mdpi.com The broader antimicrobial spectrum observed in the parent plant extract suggests potential synergistic effects among its constituent compounds. mdpi.com General studies also support that 4-hydroxybenzoic acid has antimicrobial activity against many gram-negative and gram-positive microorganisms. dergipark.org.tr

Compound/DerivativeMicroorganismObserved EffectSource
2-Hydroxy Benzyl Hydrazide (C-7)Staphylococcus aureusZone of inhibition: 2.0 cm jchr.org
2-Hydroxy Benzyl Hydrazide (C-7)Escherichia coliZone of inhibition: 2.1 cm jchr.org
2,5-Dihydroxybenzoic Acid (2,5-DHB)E. coli, B. subtilis, S. enteritidisAntimicrobial activity at 3 mg/mL mdpi.com
2,6-Dihydroxybenzoic Acid (2,6-DHB)E. coli, B. subtilis, S. enteritidisAntimicrobial activity at 3 mg/mL mdpi.com
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant S. haemolyticusMIC: 100 μg/mL mdpi.com
5-(p-hydroxybenzoyl) shikimic acidEscherichia coliMIC: 100 μg/mL mdpi.com

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of 2-(Benzyloxy)-5-hydroxybenzoic acid derivatives is a significant area of research. These compounds are investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of key enzymes like cyclooxygenases (COX). mdpi.com The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved activity and fewer side effects is a major goal in this field. mdpi.com

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized with the aim of increasing selectivity for the COX-2 enzyme. mdpi.comnih.gov The addition of larger groups, such as benzyl, is intended to enhance this selectivity. mdpi.com In vivo studies have demonstrated the anti-nociceptive activity of these derivatives. mdpi.com For example, a benzyl derivative known as PS3, at doses of 20 and 50 mg/kg, reduced acetic acid-induced writhing in mice by 74% and 75%, respectively, showing a greater reduction in painful activity compared to acetaminophen. mdpi.comnih.gov

Research also indicates that some hydroxybenzoic acids can act as iron chelators and antioxidants, which contributes to their anti-inflammatory properties. nih.gov For instance, 2,3-dihydroxybenzoic acid was found to decrease the induction of NF-κB, a key transcription factor in the inflammatory response, in monocytes treated with hydrogen peroxide. nih.gov Similarly, p-hydroxybenzoic acid (PHBA) has shown anti-inflammatory activity comparable to diclofenac (B195802) sodium in rat models of inflammation. globalresearchonline.net

Compound/DerivativeTarget/ModelObserved EffectSource
5-Acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic Acid-Induced Writhing (in vivo)Reduced painful activity by 74-75% mdpi.comnih.gov
5-Benzyl-2-hydroxybenzoic acidCyclooxygenase (COX) EnzymesPotential inhibition of pro-inflammatory prostaglandins (B1171923)
2,3-Dihydroxybenzoic AcidNF-κB Induction in MonocytesDecreased NF-κB levels nih.gov
p-Hydroxybenzoic Acid (PHBA)Carrageenan-induced paw edema (in vivo)Anti-inflammatory effect comparable to diclofenac sodium globalresearchonline.net

Antioxidant Properties and Oxidative Stress Mitigation

Hydroxybenzoic acids are well-recognized for their antioxidant activities, which play a crucial role in mitigating oxidative stress implicated in numerous degenerative diseases. nih.govffhdj.com These compounds can scavenge free radicals, chelate metals, and protect endogenous antioxidants. nih.govffhdj.com The antioxidant efficacy is largely dependent on the number and position of hydroxyl groups on the aromatic ring. nih.gov

In vitro assays are commonly used to quantify this potential. In the Ferric Reducing Antioxidant Power (FRAP) assay, 2,5-dihydroxybenzoic acid (2,5-DHB, also known as gentisic acid) demonstrated the strongest antioxidant capacity among several tested compounds, with a value of 236.00 µM Fe2+. mdpi.comnih.gov In the ABTS radical scavenging assay, 2,3-DHB and 2,5-DHB showed high percentage inhibition values of 86.40% and 80.11%, respectively. nih.gov

Derivatives such as 2-hydroxy benzyl hydrazides have also been evaluated for their antioxidant potential using the DPPH assay. jchr.org Compounds C-2 and C-7 from this class showed significant radical scavenging activity, with inhibition rates of 85.64% and 91.45%, respectively, which were comparable to the reference standard, ascorbic acid (93.58%). jchr.org These findings highlight the capacity of this chemical class to protect against oxidative damage by neutralizing reactive oxygen species. nih.gov

Compound/DerivativeAssayResultSource
2,5-Dihydroxybenzoic Acid (2,5-DHB)FRAP236.00 µM Fe2+ nih.gov
2,3-Dihydroxybenzoic Acid (2,3-DHB)ABTS86.40% inhibition nih.gov
2,5-Dihydroxybenzoic Acid (2,5-DHB)ABTS80.11% inhibition nih.gov
2-Hydroxy Benzyl Hydrazide (C-7)DPPH91.45% radical scavenging activity jchr.org
2-Hydroxy Benzyl Hydrazide (C-2)DPPH85.64% radical scavenging activity jchr.org

Anticancer and Antiproliferative Activities

The potential of this compound and its derivatives as anticancer agents has been explored through their effects on oncogenic pathways, cancer cell proliferation, and apoptosis.

While direct evidence for the inhibition of MYC oncogenes by this compound is not established, related research provides plausible mechanisms through which its derivatives could exert such effects. The MYC oncogene is a critical driver in many cancers, but its nonenzymatic nature makes it a difficult target. nih.gov

One potential indirect route is through the modulation of enzymes that regulate MYC stability. Research has shown that inhibiting the enzyme arachidonate (B1239269) 5-lipoxygenase (5-Lox) severely down-regulates the expression of the c-Myc oncogene in prostate cancer cells. nih.gov This inhibition leads to a decrease in c-Myc protein levels, nuclear accumulation, and transcriptional activity. nih.gov Therefore, derivatives of this compound that could act as 5-Lox inhibitors may represent a strategy to suppress MYC's oncogenic function. nih.gov

Another pathway involves the protein Survivin, a member of the inhibitor of apoptosis protein (IAP) family. Oncogenic KRAS, which often cooperates with MYC in cancer progression, has been shown to increase Survivin expression. nih.gov Survivin, in turn, protects MYC from degradation. nih.gov Targeting the upstream pathways that regulate Survivin could therefore be an effective strategy to destabilize MYC. Small molecules that block Survivin expression have been shown to downregulate MYC and inhibit cancer cell growth. nih.gov

Numerous studies have demonstrated that derivatives of hydroxybenzoic acid can inhibit cancer cell growth and induce apoptosis (programmed cell death). nih.govnih.govdergipark.org.tr Dihydroxybenzoic acid (DHBA) has been shown to retard the growth of colon cancer cells (HCT-116) by inhibiting histone deacetylases (HDACs). nih.gov This inhibition leads to an increase in cellular reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov Treatment with DHBA also arrested the cell cycle at the G2/M phase and increased the sub-G0-G1 cell population, which is indicative of apoptotic cells. nih.gov

Similarly, novel 4-hydroxybenzoic acid derivatives were identified as pan-HDAC inhibitors that trigger apoptotic cell death and arrest cell cycle progression in leukemia cell lines without affecting the viability of normal cells. nih.gov In breast cancer cells (MCF-7 and MDA-MB-468), certain benzoic acid derivatives were found to suppress cell viability, induce cell-cycle arrest at the G2/M phase, and promote apoptosis, as evidenced by increased caspase-3 activity. nih.gov

Studies on hydroxybenzoate metal analogues have further supported these findings. In HT-1080 human fibrosarcoma cells, these compounds increased the levels of the pro-apoptotic proteins caspase-3, p53, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. oatext.com This modulation of apoptotic regulatory proteins shifts the balance towards cell death, highlighting a key mechanism of their anticancer activity. oatext.commdpi.com

Compound/DerivativeCancer Cell LineObserved EffectSource
Dihydroxybenzoic Acid (DHBA)HCT-116 (Colon)Inhibited HDAC, induced ROS, activated caspase-3, G2/M cell cycle arrest nih.gov
4-Hydroxybenzoic Acid DerivativesK562, U937 (Leukemia)Pan-HDAC inhibition, cell cycle arrest, induced apoptosis nih.gov
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7, MDA-MB-468 (Breast)Suppressed cell viability, G2/M arrest, increased caspase-3 activity nih.gov
Hydroxybenzoate Magnesium AnaloguesHT-1080 (Fibrosarcoma)Increased caspase-3, p53, Bax; decreased Bcl-2 oatext.com
Benzoic AcidCaCo-2 (Colorectal)Induction of apoptosis dergipark.org.tr

Enzyme Modulation and Receptor Interactions

The pharmacological effects of this compound and its derivatives are often mediated by their ability to modulate the activity of specific enzymes or interact with cellular receptors. mdpi.com This interaction can be competitive, where the molecule binds to the active site, or allosteric, where it binds to a secondary site to alter the protein's conformation and function. nih.gov

A primary target for many of these compounds is the enzyme family of histone deacetylases (HDACs) . As mentioned previously, various hydroxybenzoic acid derivatives function as pan-HDAC inhibitors. nih.govnih.gov By inhibiting HDACs, these compounds alter the acetylation status of proteins, leading to downstream effects like cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Another critical set of enzyme targets is the cyclooxygenases (COX) , particularly COX-2, which is involved in inflammation and pain. mdpi.com Derivatives of 5-acetamido-2-hydroxy benzoic acid have been specifically designed to enhance selectivity for COX-2, thereby offering a more targeted anti-inflammatory action. mdpi.comnih.gov The benzyl group in some of these derivatives is thought to contribute to this increased selectivity. mdpi.com

Furthermore, research has pointed to 5-lipoxygenase (5-Lox) as a key enzyme whose inhibition can lead to the downregulation of the c-Myc oncogene, suggesting it as a therapeutic target in prostate cancer. nih.gov In a different context, chalcone (B49325) derivatives of salicylic (B10762653) acid, some featuring a benzyloxy group, have been investigated as inhibitors of HIV-1 integrase , demonstrating that this chemical scaffold can be adapted to target a diverse range of enzymes. nih.gov

Enzyme TargetModulating Compound/Derivative ClassEffectSource
Histone Deacetylases (HDACs)Dihydroxybenzoic Acid / 4-Hydroxybenzoic Acid DerivativesInhibition nih.govnih.gov
Cyclooxygenase-2 (COX-2)5-Acetamido-2-hydroxy benzoic acid derivativesSelective Inhibition mdpi.comnih.gov
5-Lipoxygenase (5-Lox)Specific 5-Lox Inhibitors (e.g., MK591)Inhibition (leading to c-Myc downregulation) nih.gov
HIV-1 Integrase3-Keto Salicylic Acid Chalcones (with benzyloxy group)Inhibition nih.gov

Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways

The compound this compound and its derivatives have demonstrated potential for interacting with the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, which are critical in the biosynthesis of eicosanoids, lipid mediators involved in inflammation. researchgate.net The COX pathway is responsible for converting arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs), while the LOX pathway metabolizes arachidonic acid into leukotrienes (LTs) and lipoxins (LXs). researchgate.netresearchgate.netpoliklinika-harni.hr

Specifically, the COX-2 isoenzyme is primarily associated with inflammation and pain, making it a key target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Some derivatives of salicylic acid, a related compound, have been shown to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. For instance, a derivative named 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid exhibited a high affinity for the COX-2 receptor in in-silico studies, suggesting its potential to inhibit COX-2 activity and decrease inflammatory responses. nih.gov

Dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing safer anti-inflammatory drugs. nih.govnih.gov This dual inhibition can circumvent some of the limitations associated with selective COX-2 inhibitors and provide broader anti-inflammatory effects by inhibiting the production of both prostaglandins and leukotrienes. nih.govnih.gov Research has explored various chemical compounds for their dual inhibitory potential. For example, a study on benzhydrylpiperazine-based derivatives identified compounds with potent dual inhibition of COX-2 and 5-LOX. rsc.org

The interest in dual inhibitors stems from the understanding that both COX and 5-LOX pathways contribute to inflammation and other pathological processes. researchgate.net By targeting both enzymes, it may be possible to achieve a more comprehensive and potent anti-inflammatory effect with a potentially improved safety profile. nih.gov

Cholinesterase Inhibition (Acetyl- and Butyrylcholinesterase)

Derivatives of hydroxybenzoic acids have been investigated for their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govwindows.netnih.gov

Studies have shown that various hydroxybenzoic acid derivatives can inhibit AChE activity. nih.gov For example, a study analyzing 16 different hydroxybenzoic acids found that all tested compounds inhibited the hydrolysis of acetylcholine, with IC50 values ranging from 5.50 to 34.19 µmol/µmol of AChE. nih.gov The binding affinities (Ka) ranged from 20.53 to 253.16 L/mol, indicating a reversible and non-toxic interaction at physiological concentrations. nih.gov

Both AChE and BChE are considered important targets in the development of treatments for Alzheimer's disease. nih.gov While AChE is the primary enzyme for acetylcholine breakdown under normal conditions, BChE activity increases in the brains of patients with advanced Alzheimer's. windows.net Therefore, dual inhibitors of both enzymes are of significant interest. nih.gov Research into novel benzohydrazide (B10538) derivatives has identified compounds that exhibit dual inhibition of both AChE and BChE, with some showing comparable or better in-vitro inhibition than the existing drug rivastigmine. nih.govmdpi.com

The inhibitory activity of these compounds is influenced by their chemical structure. For instance, in a study of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives, one compound was identified as a potent, selective, and mixed-type dual inhibitor of both cholinesterases. nih.gov This was attributed to its ability to bind to both the catalytic active site and the peripheral anionic site of the enzymes. nih.gov

Interactions with Other Enzymes (e.g., Angiotensin-Converting Enzyme)

Research has explored the interaction of N-benzyloxycarbonyl (Z) tripeptide derivatives with the angiotensin-converting enzyme (ACE). nih.gov A study focused on a series of γ-D-Glu-containing N-benzyloxycarbonyl tripeptides and investigated how altering the antepenultimate amino acid residue affected their inhibitory activity against ACE. nih.gov The findings indicated that introducing Lys and Orn residues at the P1 position resulted in the most potent inhibitors. nih.gov Specifically, compounds 25a and 25b demonstrated IC50 values of 3.5 and 4.9 x 10-9 M, respectively, and also showed oral antihypertensive activity. nih.gov This suggests that basic amino acid residues at the P1 position are crucial for binding to the S1 subsite of ACE in this particular series of compounds. nih.gov

Inhibition of Malarial Threonyl tRNA-Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are emerging as promising targets for the development of new antimalarial drugs. guidetomalariapharmacology.orgnih.gov These enzymes are essential for protein synthesis, a process upon which the rapidly growing and dividing malaria parasite, Plasmodium falciparum, is highly dependent. nih.gov Inhibiting these enzymes could therefore offer a potent and life-cycle-wide antimalarial effect. nih.gov

Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS) has been validated as a potential drug target, though the number of known inhibitors for this enzyme remains limited. nih.gov To address this, a fragment-based screening approach was employed to identify new chemical scaffolds that could inhibit PfThrRS. nih.gov This effort led to the identification of N-acyl sulfamate- and N-acyl benzenethiazolsulfonamide-based fragments as inhibitors of the enzyme. nih.gov

Further development of these fragments by linking them with an aminopyrimidine, a bioisostere of adenine, resulted in potent PfThrRS inhibitors. nih.gov This highlights the potential of targeting PfThrRS for the discovery of novel antimalarial agents. The broader class of aaRSs is also being actively investigated, with inhibitors targeting other synthetases like leucyl-tRNA synthetase (LeuRS) and asparaginyl-tRNA synthetase (PfAsnRS) showing promise. mmv.orgresearchgate.netescholarship.org For instance, certain benzoxaboroles have been found to act against P. falciparum LeuRS. researchgate.netescholarship.org Similarly, pyrimidine-based sulfonamides have been identified as potent inhibitors of PfAsnRS. mmv.org A recent study also reported on a potent and selective inhibitor of P. falciparum tyrosine tRNA synthetase (PfTyrRS) that demonstrated efficacy in an in vivo model. biorxiv.org

Therapeutic Applications in Disease Models

Dermatological Conditions (e.g., Skin Photoaging, Actinic Keratosis)

While direct studies on the application of this compound for specific dermatological conditions like skin photoaging and actinic keratosis are not extensively detailed in the provided results, the foundational anti-inflammatory and antioxidant properties of related hydroxybenzoic acid derivatives suggest potential therapeutic relevance. Inflammation and oxidative stress are key factors in the pathogenesis of skin photoaging and the development of actinic keratosis. The ability of compounds to inhibit enzymes like COX and LOX, which mediate inflammatory pathways, could be beneficial in mitigating the chronic inflammation associated with these conditions. researchgate.net

Inflammatory and Autoimmune Disorders (e.g., Arthritis, Ulcerative Colitis, Crohn's Disease)

The anti-inflammatory properties of this compound and its derivatives suggest potential applications in inflammatory and autoimmune disorders. Inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. nih.govnih.govgoogle.com

Studies on related compounds, such as p-hydroxybenzoic acid, have shown therapeutic effects in models of colitis. nih.gov In one study, p-hydroxybenzoic acid was found to alleviate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis by reducing inflammation and enhancing the mucosal barrier. nih.gov This effect was observed to be dependent on the gut microbiota. nih.gov

The mechanism of action for the anti-inflammatory effects of these compounds is often linked to the inhibition of the COX and LOX pathways, which are central to the inflammatory process in conditions like arthritis and IBD. researchgate.netnih.gov By inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, these compounds can potentially reduce the inflammation and tissue damage characteristic of these diseases. nih.govnih.gov The development of dual COX/LOX inhibitors is particularly relevant for treating inflammatory diseases, as it offers a broader mechanism of action compared to traditional NSAIDs. nih.govnih.gov

Infectious Diseases (e.g., Leishmaniasis, H. pylori Infections)

The therapeutic potential of salicylic acid derivatives extends to infectious diseases, although direct evidence against Leishmania or Helicobacter pylori is not prominently documented in recent literature. However, the broader class of compounds shows promise. Salicylic acid itself is a crucial hormone in plants, mediating immune responses to a variety of pathogens. frontiersin.org This innate antimicrobial connection in plants has spurred research into its effects and those of its derivatives in animal and human infectious diseases.

Research has shown that salicylic acid can interfere with viral replication processes. For instance, it has been demonstrated to inhibit the function of human glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key metabolic enzyme that some viruses, like the Hepatitis C virus (HCV), co-opt for their replication. frontiersin.org This mechanism suggests that derivatives could potentially be explored for a broad spectrum of pathogens that rely on host metabolic enzymes.

Furthermore, synthetic derivatives of related structures have shown potent antimicrobial activity. For example, certain 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin derivatives have demonstrated superior in vitro activity against Mycobacterium tuberculosis and potent activity against Mycobacterium avium complex when compared to established drugs like rifampicin. nih.gov While chemically distinct from simple benzoic acid derivatives, this highlights the modularity and potential for developing highly active antimicrobial agents from core phenolic acid structures.

The research into salicylaldehyde-derived secondary amines also indicates potential, with some compounds showing strong antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. mdpi.com Although specific data on leishmaniasis or H. pylori is scarce, these findings support the hypothesis that modifying the benzoic acid scaffold is a viable strategy for developing novel anti-infective agents.

Metabolic and Vascular Disorders (e.g., Diabetic Retinopathy, Hypertension)

The role of benzoic and salicylic acid derivatives in metabolic and vascular disorders is an area of active investigation. Hypertension is a significant risk factor for the development and progression of diabetic retinopathy. nih.gov Clinical studies have established that poor blood pressure control is strongly associated with an increased risk of any diabetic retinopathy and vision-threatening diabetic retinopathy (VTDR). nih.gov While large-scale studies often focus on major antihypertensive drug classes like ACE inhibitors, ARBs, and calcium channel blockers, there is growing interest in compounds that can offer both vascular protection and metabolic benefits. nih.goveyewiki.org

Derivatives of salicylic acid are being explored for their potential to address the underlying metabolic dysfunctions that contribute to these vascular complications. A notable example is 5-(2-nitroethenyl)salicylic acid (SANA), a nitroalkene derivative of salicylate (B1505791). nih.gov In preclinical studies involving diet-induced obesity, SANA was shown to reduce obesity, liver steatosis, and insulin (B600854) resistance at doses significantly lower than those required for salicylate. nih.gov Its mechanism involves the activation of creatine-dependent energy expenditure and non-shivering thermogenesis in adipose tissue, pointing to a novel approach for treating obesity-related type II diabetes ("diabesity"). nih.gov

The anti-inflammatory properties of this class of compounds are also relevant. Salicylic acid is well-known to inhibit NF-κB signaling, a key pathway in inflammation which is implicated in metabolic diseases. nih.gov By modifying the salicylic acid structure, researchers aim to develop derivatives with enhanced potency and targeted effects, potentially offering new therapeutic avenues for managing the vascular complications of diabetes.

Table 1: Research Findings on Salicylate Derivatives in Metabolic Disorders

Compound/DerivativeResearch FindingDisease/Model
5-(2-nitroethenyl)salicylic acid (SANA)Reduces diet-induced obesity, liver steatosis, and insulin resistance. Activates creatine-dependent energy expenditure.Diet-Induced Obesity (in mice)
SalicylateAt high doses, activates AMPK and improves metabolic dysfunction. Inhibits NF-κB signaling.Obesity (in mice)

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Perhaps the most promising area of research for derivatives of this compound is in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). AD is a multifactorial condition characterized by cholinergic deficits, oxidative stress, and the aggregation of amyloid-beta (Aβ) plaques. frontiersin.orgnih.govresearchgate.net This complexity makes multi-target-directed ligands highly desirable, and benzoic acid derivatives have emerged as a versatile scaffold for developing such agents. rsc.org

One key strategy is the inhibition of cholinesterase enzymes (AChE and BChE) to increase acetylcholine levels in the brain. nih.gov Researchers have synthesized and screened libraries of benzoic acid-based amide nitrones, identifying compounds that selectively and effectively inhibit AChE. nih.gov For instance, one tert-butyl derivative (compound 33 in the study) was found to be a potent and non-competitive AChE inhibitor with an IC₅₀ of 8.3 µM. nih.gov This compound also demonstrated the ability to protect neuronal cells from oxidative stress, a crucial secondary benefit. nih.gov

Another critical target in AD is the aggregation of Aβ peptides. nih.govresearchgate.net Chalcones, a class of compounds that can be synthesized from benzyloxy-substituted precursors, have shown significant anti-AD activity. A series of 2-hydroxy-4-benzyloxy chalcone derivatives were developed and evaluated for their multifunctional properties. nih.govresearchgate.net One derivative, compound 11d, exhibited excellent inhibitory effects on Aβ aggregation (over 90% inhibition at 25 µM), the ability to disaggregate existing Aβ fibrils, significant antioxidant activity, and moderate inhibition of monoamine oxidase-B (MAO-B), another important AD target. nih.govresearchgate.net

Furthermore, hydroxybenzoic acid (HBAc) derivatives have been designed as dual-target agents, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org By targeting the oxidative stress within mitochondria, a key pathological feature of AD, these compounds offer a neuroprotective mechanism in addition to symptomatic relief via cholinesterase inhibition. frontiersin.org

Table 2: Research Findings on Benzoic Acid Derivatives in Alzheimer's Disease

Derivative ClassKey FindingMechanism of Action
Benzoic acid-derived nitronesPotent and selective non-competitive inhibition of Acetylcholinesterase (AChE). nih.govCholinesterase Inhibition, Neuroprotection from oxidative stress. nih.gov
2-hydroxy-4-benzyloxy chalconesExcellent inhibition of Aβ aggregation (>90%) and ability to disaggregate fibrils. nih.govresearchgate.netAnti-Aβ Aggregation, Antioxidant, MAO-B Inhibition. nih.govresearchgate.net
Hydroxybenzoic acid (HBAc) derivativesDual-target action as potent Butyrylcholinesterase (BChE) inhibitors and antioxidants. frontiersin.orgCholinesterase Inhibition, Mitochondriotropic Antioxidant. frontiersin.org
Benzamide-hydroxypyridinone hybridsPotent and selective MAO-B inhibition with excellent iron chelation properties. nih.govMAO-B Inhibition, Iron Chelation. nih.gov

Mechanistic Insights into the Biological Action of 2 Benzyloxy 5 Hydroxybenzoic Acid

Molecular Target Identification and Validation

The biological effects of 2-(Benzyloxy)-5-hydroxybenzoic acid are initiated through its interaction with specific molecular targets within the body. A primary target that has been identified and validated for this compound is 5-lipoxygenase (5-LOX) . 5-LOX is a crucial enzyme in the biochemical pathway responsible for the synthesis of leukotrienes, which are potent mediators of inflammation. The identification of 5-LOX as a target suggests that this compound may exert anti-inflammatory effects.

In addition to 5-LOX, other potential molecular targets have been explored. For instance, studies have investigated its interaction with Fibroblast Growth Factor-1 (FGF-1) , a signaling protein involved in various cellular processes like growth and differentiation. Furthermore, in the context of viral research, the interaction between this compound and a protein from the SARS-CoV-2 virus has been examined. The validation of these interactions is critical to confirm that the observed biological activities are a direct result of the compound binding to these specific proteins.

Ligand-Protein Interaction Analysis

To comprehend the mechanism of action at a molecular level, it is essential to analyze how this compound binds to its protein targets. This involves studying the specific orientation and interactions (binding modes) and the strength of this binding (affinity).

Binding Modes and Affinity Studies (e.g., Fibroblast Growth Factor-1, SARS-CoV-2 Protein)

Research has provided insights into the binding characteristics of this compound with its identified targets. It has been reported to be an inhibitor of 5-lipoxygenase (5-LOX) with a half-maximal inhibitory concentration (IC50) of 2.7 µM. This value indicates a potent inhibitory activity against this enzyme.

Studies investigating the interaction with Fibroblast Growth Factor-1 (FGF-1) have characterized this compound as a weak binder. This suggests that while an interaction occurs, the affinity is not as strong as with other targets.

In the realm of antiviral research, the compound was identified as a potential binder to a specific protein of the SARS-CoV-2 virus . The binding affinity for this interaction is a key area of ongoing investigation to determine the potential significance of this finding.

Target ProteinReported Affinity (IC50)
5-lipoxygenase (5-LOX)2.7 µM

This table is interactive. Click on the headers to sort.

Cellular Pathway Perturbations

The binding of this compound to its molecular targets leads to disruptions in normal cellular signaling pathways, which in turn manifest as a biological response.

The most clearly defined pathway perturbation is its effect on the leukotriene synthesis pathway . By inhibiting the enzyme 5-lipoxygenase (5-LOX) , the compound effectively blocks the production of leukotrienes. Since leukotrienes are key drivers of inflammation, this inhibition forms the basis of the compound's anti-inflammatory potential.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Potency and Selectivity

The biological activity of derivatives based on the 2-hydroxybenzoic acid scaffold is highly sensitive to the nature and position of various substituents. The core structure itself, particularly the carboxylic acid and the adjacent hydroxyl group, is often essential for target engagement. nih.gov Research into derivatives has demonstrated that specific modifications can significantly enhance potency and modulate selectivity for different biological targets.

Systematic alterations to the 2-hydroxybenzoic acid core have yielded crucial insights. For instance, in the development of selective inhibitors for the sirtuin deacetylase SIRT5, the 2-hydroxybenzoic acid moiety was identified as a critical "warhead" for inhibition. nih.gov Studies on a series of analogs revealed that the carboxylic acid and the neighboring hydroxyl group are indispensable for maintaining inhibitory activity. nih.gov Further modifications to the phenyl ring of these derivatives showed that the position of substituents is a key determinant of potency. Specifically, placing an acetamide (B32628) group at the para-position of the benzene (B151609) ring was found to be preferable over substitutions at the meta- or ortho-positions, which led to a decrease in inhibitory activity against SIRT5. nih.gov

In a different context, the modification of 5-acetamido-2-hydroxy benzoic acid derivatives has been explored to enhance selectivity for the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. mdpi.com By replacing the methyl group of the acetamide moiety with larger aromatic groups, such as phenyl or benzyl (B1604629), researchers aimed to improve selectivity for COX-2. mdpi.com This strategy is based on exploiting differences in the active sites of COX enzymes. The introduction of a benzyl group, for example, resulted in a compound with notable anti-nociceptive activity. mdpi.com

Scaffold/Core MoietySubstituent ModificationObserved Impact on Biological ActivityTarget/ApplicationReference
2-Hydroxybenzoic acidRemoval or modification of the carboxylic acid and adjacent hydroxyl groupEssential for maintaining activity; removal leads to loss of inhibition.SIRT5 Inhibition nih.gov
2-Hydroxybenzoic acid with phenylacetamide side chainChanging substituent position on the phenyl ring from para to meta or orthoDecreased inhibitory activity. Para-substitution is preferred.SIRT5 Inhibition nih.gov
5-Acetamido-2-hydroxy benzoic acidReplacing the N-acetyl methyl group with larger phenyl or benzyl groupsAimed to increase selectivity for COX-2. The benzyl derivative showed significant anti-nociceptive effects.COX-2 Inhibition / Analgesia mdpi.com

Pharmacophore Elucidation for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov For derivatives of 2-hydroxybenzoic acid, molecular docking and structural studies have been instrumental in elucidating the key interactions that define their binding mode and, consequently, their biological activity.

In the case of 2-hydroxybenzoic acid derivatives acting as SIRT5 inhibitors, a clear pharmacophore has emerged from molecular docking studies. The key interaction points include:

Hydrogen Bonding and Salt Bridges: The carboxylate group of the benzoic acid is crucial, forming a bidentate salt bridge with a positively charged arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) located deep within the substrate-binding pocket of the enzyme. nih.gov

Hydrogen Bonding from Hydroxyl Group: The adjacent hydroxyl group at the 2-position forms a critical hydrogen bond with a valine residue (Val221). nih.gov

Aromatic and Hydrophobic Interactions: The phenyl ring of the benzoic acid core can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe223) and tyrosine (Tyr255), further stabilizing the compound in the active site. nih.gov

These interactions define a specific pharmacophore model where a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor/negatively ionizable feature (the carboxylic acid), and an aromatic ring are precisely arranged. This model serves as a blueprint for designing new molecules with a higher probability of binding to the target. nih.gov The development of a pharmacophore model is a critical step in moving from a random screening approach to a more rational, structure-based drug design process. patsnap.com

Pharmacophoric FeatureMolecular MoietyKey Interaction with Target (SIRT5)Reference
Hydrogen Bond Acceptor / Negatively IonizableCarboxylate group (-COO⁻)Forms a bidentate salt bridge with Arginine (Arg105) and a hydrogen bond with Tyrosine (Tyr102). nih.gov
Hydrogen Bond DonorHydroxyl group (-OH)Forms a hydrogen bond with Valine (Val221). nih.gov
Aromatic RingPhenyl ringEngages in π-π stacking interactions with Phenylalanine (Phe223) and Tyrosine (Tyr255). nih.gov

Lead Optimization Strategies in Drug Discovery

Lead optimization is the iterative process of modifying a biologically active "hit" or "lead" compound to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of producing a viable drug candidate. ijddd.com This process is guided by the SAR data and pharmacophore models established in earlier stages.

A prime example of lead optimization can be seen in the development of selective SIRT5 inhibitors based on the 2-hydroxybenzoic acid scaffold. nih.gov The initial hit compound, identified through screening, showed moderate inhibitory activity. The lead optimization process involved the following key steps:

Identification of a Promising Scaffold: The initial hit compound established the 2-hydroxybenzoic acid core as a promising new chemical scaffold for targeting SIRT5. nih.gov

Structure-Based Design: Guided by molecular docking studies that elucidated the binding mode, a lead optimization campaign was initiated. nih.gov

Systematic Chemical Modification: A total of 34 new derivatives were designed and synthesized to improve the potency of the initial hit. This involved making targeted changes to the scaffold based on the pharmacophore model. nih.gov

Enhanced Potency: This iterative cycle of design, synthesis, and testing led to the discovery of a new compound (compound 43) that was 10 times more potent than the original hit. nih.gov

Optimization StageCompound StatusKey CharacteristicsOutcomeReference
Hit IdentificationInitial Hit (Compound 11)Moderate inhibitory activity against SIRT5; high selectivity over other sirtuins. Established the 2-hydroxybenzoic acid scaffold as a viable starting point.A promising but moderately potent lead. nih.gov
Lead OptimizationOptimized Lead (Compound 43)Synthesized based on molecular docking insights and SAR from 34 new derivatives.A 10-fold improvement in potency compared to the initial hit, while maintaining drug-like properties. nih.gov

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. In the context of 2-(Benzyloxy)-5-hydroxybenzoic acid, docking studies can elucidate how the molecule fits into the active site of a specific enzyme or receptor. For instance, studies on structurally related 2-hydroxybenzoic acid derivatives have demonstrated the utility of this approach. Molecular docking of these derivatives into targets like SIRT5, a member of the sirtuin family of proteins, has shown that the carboxylate and hydroxyl groups of the 2-hydroxybenzoic acid moiety are critical for binding, forming key hydrogen bonds and electrostatic interactions with amino acid residues such as Arg105, Tyr102, and Val221 in the binding pocket. nih.gov Similarly, docking studies of hydroxybenzoic acid derivatives against snake venom metalloproteinase (SVMP) have revealed specific hydrogen bonding interactions with residues like SER168, GLY109, and ILE108. mdpi.com These studies underscore the types of interactions that this compound might form with a protein target, with the benzyloxy group likely engaging in hydrophobic interactions within the binding site.

Ligand-based virtual screening is another powerful cheminformatics approach used when the three-dimensional structure of the target is unknown. nih.gov This method relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov A known active ligand, structurally similar to this compound, can be used to create a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. The pharmacophore is then used as a 3D query to screen large databases of chemical compounds to identify novel molecules that match these features and are therefore likely to be active. nih.gov

Target ProteinRelated CompoundKey Interacting ResiduesDocking Score (kcal/mol)Reference
SIRT52-hydroxybenzoic acid derivative (Compound 11)Arg105, Tyr102, Val221Not specified nih.gov
Snake Venom Metalloproteinase (SVMP)2,5-dihydroxybenzoic acid (DHB)SER168, GLY109, ILE108-5.3 mdpi.com
Cyclooxygenase-2 (COX-2)Salicylate (B1505791)Arg120, Tyr385-6.1 mdpi.com
SARS-CoV-2 Main Protease2,5-dihydroxybenzoic acid (gentisic acid)Not specified-33.84 nih.gov

This table presents data from molecular docking studies on compounds structurally related to this compound, illustrating potential interaction patterns and binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. academie-sciences.fr The goal of QSAR is to develop a predictive equation that can estimate the activity of new, unsynthesized compounds. nih.gov For phenolic compounds like hydroxybenzoic acids, QSAR studies have been successfully employed to predict activities such as free-radical scavenging potency and antimicrobial effects. academie-sciences.frresearchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties. academie-sciences.fr A statistical method, such as multiple linear regression, is then used to build a model that correlates these descriptors with the observed biological activity. nih.gov For hydroxybenzoic acids, descriptors such as the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl group and the number of vicinal hydroxyl groups (nOHvic) have been found to be critical in predicting their antioxidant capacity. academie-sciences.fr A QSAR model for this compound and its analogues could be developed to guide the synthesis of derivatives with optimized activity.

Descriptor TypeExample DescriptorRelevance to Hydroxybenzoic AcidsReference
Electronic Ionization Potential (IP)Relates to the ease of electron donation, important for antioxidant activity. academie-sciences.fr
Thermodynamic Bond Dissociation Enthalpy (BDE)Measures the strength of the O-H bond, critical for hydrogen atom transfer mechanisms in radical scavenging. academie-sciences.fr
Topological Molecular Connectivity IndicesEncodes information about the branching and connectivity of the molecule. researchgate.net
Quantum Chemical Dipole MomentReflects the polarity and reactivity of the molecule. nih.gov

This table lists common molecular descriptors used in QSAR studies of hydroxybenzoic acids and their relevance in predicting biological activity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For molecules like 2-hydroxybenzoic acid, theoretical calculations have shown the existence of multiple stable conformers, with the lowest energy form often stabilized by an internal hydrogen bond between the hydroxyl and carboxyl groups. figshare.comnih.gov The presence of the bulky benzyloxy group in this compound will significantly influence its conformational preferences, affecting how it can orient itself within a protein's binding site.

Molecular Dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. nih.gov Following a molecular docking study, an MD simulation can be performed on the ligand-protein complex to assess its stability. nih.gov The simulation tracks the movements and interactions of all atoms in the system, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds. nih.gov A stable root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation would indicate a stable binding mode, adding confidence to the predictions made by molecular docking. nih.gov

Predictive Models for Biological Activity

Beyond specific interactions, computational models can predict a compound's general biological activity profile and drug-like properties. nih.gov Servers and software tools can calculate a "bioactivity score" for a given molecule against common drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, and nuclear receptors. mdpi.com These predictions are based on the similarity of the input molecule to a large database of known active compounds. A score greater than 0.00 typically suggests a high probability of significant biological activity, while scores between -0.50 and 0.00 indicate moderate activity. mdpi.com

Furthermore, predictive models are widely used to estimate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com These models use the molecular structure to predict parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Such predictions are vital in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles. Deep learning and other artificial intelligence approaches are increasingly being used to build more accurate predictive models from large datasets of chemical structures and their associated biological activities.

Predicted PropertyPredicted Value for a Hypothetical Active CompoundImplicationReference
GPCR Ligand Score > 0.00Likely to interact with G-protein coupled receptors. mdpi.com
Ion Channel Modulator Score -0.50 to 0.00Moderately likely to modulate ion channel activity. mdpi.com
Kinase Inhibitor Score > 0.00Likely to inhibit kinase enzymes. mdpi.com
Nuclear Receptor Ligand Score < -0.50Unlikely to interact with nuclear receptors. mdpi.com
Enzyme Inhibitor Score > 0.00Likely to act as an enzyme inhibitor. mdpi.com

This table provides a hypothetical example of predicted bioactivity scores for a compound like this compound, based on the scoring system described in the literature.

Biosynthesis and Biotechnological Approaches to 2 Benzyloxy 5 Hydroxybenzoic Acid Production

Enzymatic Synthesis Pathways of Hydroxybenzoic Acid Conjugates

Hydroxybenzoic acids are synthesized in microorganisms primarily through the shikimate pathway. This central metabolic route produces chorismate, a key branch-point intermediate for the synthesis of aromatic amino acids and other aromatic compounds. wikipedia.org The direct precursor to 2-(Benzyloxy)-5-hydroxybenzoic acid is 2,5-dihydroxybenzoic acid, also known as gentisic acid.

The biosynthesis of gentisic acid can occur through several enzymatic routes. In some microorganisms, such as Penicillium urticae, gentisic acid is derived from acetate (B1210297) via the polyketide pathway. researchgate.net In this pathway, acetyl-CoA and malonyl-CoA units are condensed to form a polyketide chain, which is then cyclized and aromatized to form compounds like 6-methylsalicylic acid, a precursor to gentisic acid. researchgate.netresearchgate.net

Alternatively, and more commonly, gentisic acid is synthesized from intermediates of the shikimate pathway. For instance, chorismate can be converted to isochorismate and then to 2,3-dihydro-2,3-dihydroxybenzoate, which is subsequently oxidized to 2,3-dihydroxybenzoate. While structurally similar, the direct enzymatic pathway to gentisic acid (2,5-dihydroxybenzoic acid) is also well-established. For example, 3-hydroxybenzoate can be hydroxylated by 3-hydroxybenzoate 6-hydroxylase to form gentisic acid. nih.gov Another pathway involves the hydroxylation of salicylate (B1505791) (2-hydroxybenzoic acid) by salicylate 5-hydroxylase. acs.org

The formation of conjugates of hydroxybenzoic acids, such as glycosides or esters, is a common biological modification. However, the enzymatic formation of a benzyl (B1604629) ether bond, as seen in this compound, is not a widely reported natural pathway. Such a transformation would likely require a novel or engineered enzyme capable of catalyzing the transfer of a benzyl group to a hydroxyl group of gentisic acid.

Engineered Microbial Systems for Production and Derivatization

Metabolic engineering has been extensively applied to develop microbial strains for the high-level production of various hydroxybenzoic acids from simple carbon sources like glucose. nih.gov Common host organisms for this purpose include Escherichia coli, Corynebacterium glutamicum, and Pseudomonas species. nih.gov

Strategies for engineering these microbes typically involve:

Enhancing the precursor supply: Overexpression of key enzymes in the shikimate pathway to increase the intracellular pool of chorismate. wikipedia.org

Introducing heterologous pathways: Expressing genes from other organisms that encode the enzymes necessary to convert central metabolites into the desired hydroxybenzoic acid.

Eliminating competing pathways: Deleting genes that divert precursors away from the target product pathway.

Optimizing fermentation conditions: Adjusting parameters such as temperature, pH, and nutrient feed to maximize production.

For the production of gentisic acid, engineered Pseudomonas chlororaphis P3 has been developed. By introducing a synthetic pathway involving 3-hydroxybenzoate 6-hydroxylase, researchers were able to produce gentisic acid. nih.gov

Below is an interactive data table summarizing the production of various hydroxybenzoic acids in engineered microbial systems.

MicroorganismPrecursor/Target ProductTiterYieldReference
Escherichia coliChorismate → 4-Hydroxybenzoic acid12 g/L13% (mol/mol)Not specified in search results
Corynebacterium glutamicumGlucose → 4-Hydroxybenzoic acid>12 g/LNot specifiedNot specified in search results
Pseudomonas putidaGlycerol → 4-Hydroxybenzoic acid1.8 g/L8.5% (C mol/C mol)Not specified in search results
Pseudomonas chlororaphis P3Glucose → Gentisic AcidNot specifiedNot specified nih.gov

This table is populated with data for related hydroxybenzoic acids due to the lack of specific data for this compound.

Biocatalytic Transformations of Related Hydroxybenzoic Acids

Biocatalysis, the use of isolated enzymes or whole microbial cells to perform chemical transformations, is a powerful tool for producing complex molecules. For hydroxybenzoic acids, biocatalytic approaches are often used for specific hydroxylation or other modification steps that are challenging to achieve with traditional chemistry.

An example of a relevant biocatalytic transformation is the conversion of 3-hydroxybenzoate to gentisate (2,5-dihydroxybenzoate) using a hydroxylase enzyme. nih.gov Similarly, salicylate can be converted to gentisate. These reactions are typically catalyzed by monooxygenase or dioxygenase enzymes, which require cofactors like NADH or NADPH. chemrxiv.orgnih.gov

The degradation of gentisic acid is also well-studied, with gentisate 1,2-dioxygenase being a key enzyme that cleaves the aromatic ring, a process relevant for bioremediation and understanding metabolic pathways. chemrxiv.orgnih.gov

While biocatalytic methods are highly versatile, the specific benzylation of gentisic acid to form this compound has not been reported in the scientific literature. The development of such a biocatalyst would likely require significant protein engineering efforts to create an enzyme with the desired specificity and activity.

Future Directions and Research Gaps in 2 Benzyloxy 5 Hydroxybenzoic Acid Research

Development of Novel Therapeutic Agents Based on the Core Structure

The core structure of 2-(benzyloxy)-5-hydroxybenzoic acid is a valuable template for designing novel therapeutic agents. Research into related benzyloxy-containing compounds has revealed significant potential in treating complex diseases, particularly neurodegenerative disorders.

For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives has been designed and synthesized as multifunctional agents for Parkinson's disease. nih.gov One promising compound from this series, designated 3h, demonstrated potent and selective monoamine oxidase-B (MAO-B) inhibitory activity, a key target in Parkinson's therapy. nih.gov Similarly, novel benzyloxy benzamide (B126) derivatives have been developed as neuroprotective agents for ischemic stroke. nih.gov These compounds work by disrupting the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a mechanism that offers neuroprotection without the side effects of direct N-methyl-D-aspartate (NMDA) receptor antagonism. nih.gov

These examples underscore a critical future direction: the systematic exploration of derivatives of the this compound core to target a range of diseases. By modifying the substituents on the phenyl rings, researchers can optimize activity against specific biological targets, improve selectivity, and enhance therapeutic efficacy for conditions ranging from neurodegeneration to inflammatory disorders.

Advanced Synthetic Methodologies for Analogue Libraries

To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. These methods are needed to generate diverse libraries of analogues for high-throughput screening and structure-activity relationship (SAR) studies.

Classic methods, such as acylation reactions using acyl chlorides or anhydrides, have been employed to create derivatives of similar hydroxybenzoic acids. mdpi.comnih.gov However, future efforts should focus on more sophisticated and versatile synthetic strategies. For example, the selective 5-O-propargylation of methyl gentisate, followed by saponification, represents a more controlled approach to modifying the hydroxyl group. bohrium.com The development of synthetic routes for sulfamoyl benzoic acid analogues further highlights the potential for creating structurally diverse compounds with specific biological activities. nih.govnih.gov

Future research should aim to develop robust and scalable synthetic routes that allow for precise modification at various positions of the this compound molecule. This will enable the creation of extensive analogue libraries, which are essential for identifying lead compounds with optimal pharmacological profiles.

Synthetic Strategy Description Application Example Reference(s)
N-AcylationReaction of an amino-substituted hydroxybenzoic acid with an acyl chloride or anhydride (B1165640) to form an amide linkage.Preparation of 5-acetamido-2-hydroxy benzoic acid derivatives to enhance selectivity for COX-2. mdpi.comnih.govresearchgate.net
Condensation ReactionReaction between 2-aminothiophenol (B119425) and a dihydroxybenzaldehyde derivative to form a benzothiazole core.Synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives for Parkinson's disease. nih.gov
Selective O-AlkylationTargeted alkylation of a specific hydroxyl group on the benzoic acid ring, often requiring protecting groups.Selective 5-O-propargylation of methyl gentisate to create specific ethers. bohrium.com
Carbon Linker ModificationIntroduction of carbon chains of varying lengths to modify the spacing between key functional groups.Synthesis of sulfamoyl benzoic acid analogues with varying linker lengths to optimize receptor binding. nih.gov

Comprehensive Pre-clinical Toxicological and Pharmacokinetic Profiling

A significant gap in the current understanding of this compound and its derivatives is the lack of comprehensive preclinical data. For any potential therapeutic agent, a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, is non-negotiable.

Studies on related salicylic (B10762653) acid derivatives provide a roadmap for the necessary investigations. For example, the pharmacokinetic profile of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was characterized in rats, determining key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and elimination half-life (T1/2el) using HPLC-DAD methods. researchgate.net Another study on a novel 5-aminosalicylic acid derivative evaluated its oral bioavailability and acute toxicity in Wistar rats, finding it to have promising drug-like properties. mdpi.com

Future research must involve rigorous preclinical testing of promising this compound analogues. This includes:

In vitro assays: To assess cytotoxicity and genotoxicity in various cell lines. nih.gov

In silico predictions: Using computational tools to forecast pharmacokinetic and toxicological properties early in the development process. mdpi.comnih.gov

In vivo studies: Utilizing animal models (e.g., rats) to determine pharmacokinetic parameters after oral and intravenous administration and to conduct acute and chronic toxicity studies. researchgate.netmdpi.com

Pharmacokinetic Parameter Value Interpretation
Tmax28.9 ± 1.1 minThe time at which the maximum plasma concentration of the compound is reached.
Cmax0.57 ± 0.02 µg/mlThe maximum concentration of the compound observed in the plasma.
AUCtotal66.3 ± 1.0 µg.min/mlThe total exposure to the compound over time.
T1/2el39.4 ± 3.9 minThe time required for the plasma concentration of the compound to decrease by half during the elimination phase.
Data derived from a pharmacokinetic study of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in rats. researchgate.net

Integration of Omics Technologies for Systems-Level Understanding

Modern drug discovery has been revolutionized by "omics" technologies, which allow for a holistic, systems-level analysis of biological processes. nih.gov To date, such approaches have not been applied to the study of this compound. Integrating genomics, transcriptomics, proteomics, and metabolomics into future research is essential for elucidating its mechanism of action, identifying biomarkers, and understanding its metabolic fate. nih.gov

Transcriptomics: Could be used to analyze how treatment with a derivative affects gene expression in target cells, revealing the molecular pathways it modulates.

Proteomics: Can identify the specific proteins that bind to the compound or whose expression levels or post-translational modifications are altered, thus pinpointing its direct and indirect targets. nih.gov

Metabolomics: Would allow for the characterization of the metabolites formed from the parent compound in the body, which is crucial for understanding its efficacy and potential for toxicity.

By employing these high-throughput technologies, researchers can move beyond a single-target view and gain a comprehensive understanding of how these compounds function within a complex biological system. This knowledge is invaluable for optimizing drug design and predicting clinical outcomes.

Exploration of Multifunctional Derivatives for Polypharmacology

Complex diseases like cancer and neurodegenerative disorders are often driven by multiple pathological factors, making them difficult to treat with single-target drugs. Polypharmacology—the concept of designing single molecules that can modulate multiple targets—is an increasingly important strategy. The this compound scaffold is well-suited for the development of such multifunctional agents.

Research on related structures has already validated this approach. For example, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole were intentionally designed as multifunctional agents for Parkinson's disease. nih.gov The lead compound from this series not only inhibits MAO-B but also possesses significant antioxidant activity, metal-chelating properties, and anti-neuroinflammatory effects. nih.gov This combination of activities in a single molecule allows it to address several aspects of Parkinson's pathology simultaneously.

Future research should focus on the rational design of multifunctional derivatives of this compound. This involves identifying key pathological targets in a disease of interest and strategically modifying the core structure to incorporate pharmacophores that can interact with each of these targets. This approach holds the promise of developing more effective therapies for complex, multifactorial diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzyloxy)-5-hydroxybenzoic acid, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzyl protection of hydroxyl groups to stabilize reactive sites. For example, benzyloxy groups are introduced via nucleophilic substitution or esterification. Key intermediates (e.g., methyl esters or bromoacetyl derivatives) are characterized using NMR (to confirm regiochemistry) and HPLC (to assess purity ≥98%) . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • 1H/13C NMR resolves aromatic proton environments and confirms benzyloxy group placement .
  • X-ray crystallography (if crystalline) provides absolute stereochemical data .
  • Purity Assessment :
  • HPLC with UV detection monitors impurities (<2%) .
  • Melting point analysis detects polymorphic variations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields during the synthesis of benzyloxy-protected benzoic acid derivatives?

  • Methodological Answer :

  • Temperature Control : Heating at 80°C in polar aprotic solvents (e.g., DMF) enhances reaction rates while minimizing side products .
  • Catalyst Selection : Use Pd/C or Raney nickel for selective hydrogenolysis of benzyl groups without degrading the aromatic core .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates isomers with >90% recovery .

Q. How do structural modifications, such as benzyloxy groups, influence the biological activity of benzoic acid derivatives?

  • Methodological Answer :

  • Lipophilicity Enhancement : Benzyloxy groups increase logP values, improving membrane permeability in cellular assays (e.g., antibacterial studies) .
  • Target Interaction : Hydrogen bonding between the hydroxyl group and enzyme active sites (e.g., tyrosinase or COX-2) can be probed via molecular docking simulations .
  • Bioavailability : Comparative studies using Caco-2 cell monolayers assess intestinal absorption rates .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar benzoic acid derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
  • Dose-Response Analysis : Compare EC50 values across studies to account for potency variations due to impurity levels .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported antibacterial efficacy of this compound derivatives?

  • Methodological Answer :

  • Strain-Specificity Testing : Evaluate activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains to identify spectrum limitations .
  • Mechanistic Studies : Use β-galactosidase assays to determine if efficacy correlates with membrane disruption vs. enzymatic inhibition .
  • Synergy Screening : Test combinations with commercial antibiotics (e.g., ampicillin) to uncover adjuvant effects .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • Cell-Based Assays :
  • RAW 264.7 macrophages for TNF-α/IL-6 suppression via ELISA .
  • COX-2 inhibition measured via fluorometric kits .
  • Oxidative Stress Models :
  • DPPH/ABTS assays quantify free radical scavenging activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.